Dithionitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

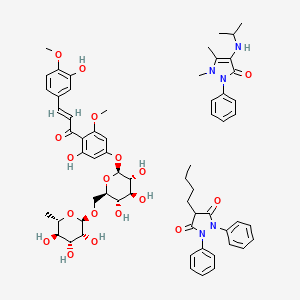

A standard reagent for the determination of reactive sulfhydryl groups by absorbance measurements. It is used primarily for the determination of sulfhydryl and disulfide groups in proteins. The color produced is due to the formation of a thio anion, 3-carboxyl-4-nitrothiophenolate.

科学的研究の応用

Reactive Oxidative Radicals Generation

Dithionitrobenzoic acid (DTNB) demonstrates potential as a source of oxidizing radicals in oxic soils, useful in organic pollutant remediation. This process involves the transformation of benzoic acid into para-hydroxybenzoic acid, serving as an indicator of oxidative radical production. The effectiveness of this method varies with dithionite concentration, soil dosage, temperature, and pH, suggesting DTNB's utility in advanced oxidation remediation (Ibrahim et al., 2021).

Enzyme Assays

DTNB, also known as Ellman's reagent, is widely used for thiol quantification in enzyme assays. Its utility extends to various enzymes, like acetyl and butyrylcholinesterase. Recent advancements have led to fluorescent or chemiluminescent thiol probes, offering more practicality for enzyme assays, especially in high-throughput drug screening programs (Maeda et al., 2005).

Optical Sensing of Biothiols

The development of optical sensors using DTNB-modified gold nanoparticles (DTNB-Au-NP) enables the selective determination of biothiols from biological samples and pharmaceuticals. This sensor's design allows for the measurement of absorbance changes associated with the reaction between biothiols and DTNB, showcasing DTNB's role in enhancing biothiol detection sensitivity (Güçlü et al., 2013).

Nanosized Zero-Valent Iron Particles Production

DTNB is employed in the production of nanoscale zero-valent iron (nZVI) particles, useful for environmental remediation. The dithionite method provides advantages over conventional methods, such as using less expensive reducing agents and avoiding the production of explosive hydrogen gas. This method also demonstrates effectiveness in degrading pollutants like trichloroethylene (Sun et al., 2008).

Trace Metal Ion Detection

DTNB-modified gold nanoparticles facilitate the selective detection of trace metal ions like Cr3+ in aqueous solutions. This method leverages the ion-templated chelation process, causing a measurable change in the extinction spectrum of the nanoparticles, highlighting DTNB's utility in trace metal ion sensing (Dang et al., 2009).

Cancer Treatment Research

DTNB is utilized in identifying L-methionase producing bacterial strains, an enzyme with potential application against various types of cancers. L-Methionase limits methionine in cancer cells, leading to apoptosis. It also plays a role in gene activation and inactivation due to its impact on methylation. This enzyme's role in cancer cell nutrition and growth highlights its therapeutic potential (Sharma et al., 2014).

特性

製品名 |

Dithionitrobenzoic acid |

|---|---|

分子式 |

C14H6N2O8S2-2 |

分子量 |

394.3 g/mol |

IUPAC名 |

5-[(3-carboxylato-4-nitrophenyl)disulfanyl]-2-nitrobenzoate |

InChI |

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)/p-2 |

InChIキー |

KIUMMUBSPKGMOY-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |

同義語 |

5,5'-Dithiobis(2-nitrobenzoic Acid) 5,5'-Dithiobis(nitrobenzoate) Acid, Dithionitrobenzoic Dithionitrobenzoic Acid DTNB Ellman Reagent Ellman's Reagent Ellmans Reagent Reagent, Ellman's |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)

![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)

![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)

![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)